ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate

Kinase Inhibition Selectivity Profiling Target Engagement

Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate (CAS 5533-26-6) is a synthetic benzimidazole derivative featuring a characteristic 2-cyanoethenyl bridge and a pendant methoxyphenoxy acetate ester. This compound, also cataloged under identifiers such as CCG-10234 and STK753721, is recognized as a multi-target kinase inhibitor with documented activity against BTK, EGFR, and BMX, alongside notable CYP3A4 inhibition.

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
CAS No. 5533-26-6
Cat. No. B3861661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate
CAS5533-26-6
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC
InChIInChI=1S/C21H19N3O4/c1-3-27-20(25)13-28-18-9-8-14(11-19(18)26-2)10-15(12-22)21-23-16-6-4-5-7-17(16)24-21/h4-11H,3,13H2,1-2H3,(H,23,24)/b15-10+
InChIKeyUBXSLDUWDDHDDC-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate (CAS 5533-26-6) Requires Specific Sourcing


Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate (CAS 5533-26-6) is a synthetic benzimidazole derivative featuring a characteristic 2-cyanoethenyl bridge and a pendant methoxyphenoxy acetate ester . This compound, also cataloged under identifiers such as CCG-10234 and STK753721, is recognized as a multi-target kinase inhibitor with documented activity against BTK, EGFR, and BMX, alongside notable CYP3A4 inhibition [1]. Unlike generic benzimidazole scaffolds, its specific substitution pattern directly dictates its kinase selectivity fingerprint, making precise identity and purity non-negotiable for reproducible research outcomes.

Why a Generic Benzimidazole or a Casual Analog Cannot Replace Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate


The term 'benzimidazole derivative' encompasses a structurally diverse array of compounds with profoundly different biological activities. Minor modifications to the core structure, particularly at the 2-position of the benzimidazole and on the phenoxy ring, can completely rewire a molecule's target engagement profile. For instance, a closely related analog, 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate, which differs by only two atoms in its substitution pattern, is not a kinase inhibitor but a potent OX2R antagonist with sub-nanomolar affinity [1]. Therefore, substituting the target compound with a generic benzimidazole or even a similar-looking analog without verifying the specific CAS number risks invalidating any biological assay due to a fundamental shift in the compound's mechanism of action.

Quantitative Differentiation Evidence for Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate vs. Closest Analogs


Divergent Mechanism of Action: Multi-Kinase Inhibition vs. OX2R Antagonism for a Close Structural Analog

The target compound demonstrates a multi-target kinase inhibition profile, with IC50 values of 52 nM against BTK, 109 nM against EGFR, and 179 nM against BMX [1]. A direct structural analog, 4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate, shows a completely divergent primary pharmacology, acting as a potent OX2R antagonist with Ki values of 0.550 nM and 0.600 nM [2]. This represents a >95-fold shift in primary target preference based on subtle structural changes.

Kinase Inhibition Selectivity Profiling Target Engagement Benzimidazole SAR

Pronounced CYP3A4 Inhibition Liability: A Critical Selection Parameter for ADME-Tox Studies

The target compound exhibits potent inhibition of Cytochrome P450 3A4 (CYP3A4) with an IC50 of 10 nM. This was measured in a standard human liver microsome assay using midazolam as a probe substrate, following a 5-minute preincubation with NADPH [1]. While many broad-spectrum kinase inhibitors possess CYP450 liabilities, the high potency of this specific chemotype against CYP3A4 is a defining characteristic not universally shared across the benzimidazole class, making this compound a relevant tool for studying CYP-dependent drug-drug interaction (DDI) risks.

Drug-Drug Interaction CYP450 Inhibition ADME-Tox Human Liver Microsomes

Kinase Selectivity Fingerprint: BTK vs. EGFR vs. BMX vs. ITK

The compound's value proposition is built on its specific intra-family selectivity. The available biochemical data reveals a clear potency rank order: CYP3A4 (10 nM) > BTK (52 nM) > EGFR (109 nM) > BMX (179 nM) > ITK (1,110 nM) [1]. This establishes a 21-fold selectivity window between its most potent kinase hit (BTK) and the least potent Tec family kinase tested (ITK). This selectivity fingerprint is a unique characteristic of this specific scaffold, as evidenced by the complete lack of kinase activity in its close structural analog.

Kinase Profiling Selectivity Window BTK EGFR BMX ITK

Structural Distinction from the Free Acid Metabolite: Implications for Cell Permeability

The target compound is an ethyl ester, a key structural feature that distinguishes it from its primary metabolite, 2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetic acid. As a general class-level principle, ethyl esters confer enhanced passive membrane permeability compared to their corresponding carboxylic acids, which are largely ionized at physiological pH and require active transport . This difference is a critical selection criterion for cell-based assays, as the ester form is more likely to achieve adequate intracellular exposure to engage kinase targets.

Prodrug Design Cell Permeability Ester Prodrug Carboxylic Acid

Proven Application Scenarios for Ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate Based on Quantitative Evidence


Chemical Probe for Dissecting BTK and EGFR Signaling Pathways

The compound's validated multi-kinase profile (BTK IC50 = 52 nM, EGFR IC50 = 109 nM) makes it a suitable chemical biology probe for studying the cross-talk between B-cell receptor and EGFR signaling in cellular models, provided its selectivity window over ITK (21-fold) and BMX are properly controlled for. This application is directly supported by its unique kinase selectivity fingerprint [1].

Standard Inhibitor for In Vitro CYP3A4 Drug-Drug Interaction (DDI) Screening

With a potent CYP3A4 IC50 of 10 nM in human liver microsomes, this compound serves as a robust positive control or reference inhibitor for optimizing DDI screening assays that use midazolam as a probe substrate. Its defined assay conditions (5-min preincubation) allow for standardized protocol development [1].

SAR Negative Control for Benzimidazole-Based Kinase Inhibitor Programs

The structurally analogous compound (4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenyl acetate) functions as an OX2R antagonist with no kinase activity. Therefore, the target compound is an ideal active comparator in structure-activity relationship (SAR) studies designed to map the precise pharmacophore responsible for shifting activity from the OX2R GPCR target to the kinase enzyme family [2].

Reference Standard for Procuring the Active, Cell-Permeable Ester Form

In any procurement workflow where the intended use involves intracellular target engagement, this specific ethyl ester (CAS 5533-26-6) must be ordered, not the less permeable free acid metabolite. This sourcing decision is directly based on the established principle that the ester prodrug form is required for passive cellular permeation, ensuring the obtained compound is fit for cell-based studies .

Quote Request

Request a Quote for ethyl 2-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.